molecular formula C17H30Cl2N2O5 B6486395 1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215649-66-3

1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No. B6486395
CAS RN: 1215649-66-3
M. Wt: 413.3 g/mol
InChI Key: WTRSLACRXVMWGR-UHFFFAOYSA-N
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Description

The compound appears to contain a piperazine ring, which is a common feature in many pharmaceutical compounds . Piperazine rings can be functionalized with various groups to alter their properties and biological activity. In this case, the piperazine ring is substituted with a 2-hydroxyethyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperazine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The piperazine ring is known to participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a piperazine ring could make the compound basic .

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs containing a piperazine ring act on the central nervous system .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications in medicine .

properties

IUPAC Name

1-(2,6-dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O5.2ClH/c1-22-15-4-3-5-16(23-2)17(15)24-13-14(21)12-19-8-6-18(7-9-19)10-11-20;;/h3-5,14,20-21H,6-13H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTRSLACRXVMWGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCC(CN2CCN(CC2)CCO)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethoxyphenoxy)-3-[4-(2-hydroxyethyl)piperazin-1-YL]propan-2-OL dihydrochloride

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